molecular formula C7H12O2 B13459625 (R)-3-Cyclopropyl-2-methylpropanoic acid

(R)-3-Cyclopropyl-2-methylpropanoic acid

Cat. No.: B13459625
M. Wt: 128.17 g/mol
InChI Key: RYNNQBQENNRWDW-RXMQYKEDSA-N
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Description

(2R)-3-cyclopropyl-2-methylpropanoic acid is a chiral compound characterized by the presence of a cyclopropyl group and a methyl group attached to a propanoic acid backbone. The compound’s stereochemistry is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-cyclopropyl-2-methylpropanoic acid typically involves the following steps:

    Methylation: The methyl group is introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of (2R)-3-cyclopropyl-2-methylpropanoic acid may involve large-scale cyclopropanation and alkylation processes, followed by purification steps such as crystallization or distillation to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-cyclopropyl-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methyl groups, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, organometallic reagents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-3-cyclopropyl-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-3-cyclopropyl-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-cyclopropyl-2-methylpropanoic acid: The enantiomer of the compound, with different spatial arrangement and potentially different biological activity.

    Cyclopropylacetic acid: A similar compound with a cyclopropyl group but lacking the methyl group.

    2-methylpropanoic acid: A compound with a similar backbone but lacking the cyclopropyl group.

Uniqueness

(2R)-3-cyclopropyl-2-methylpropanoic acid is unique due to its specific chiral configuration and the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(2R)-3-cyclopropyl-2-methylpropanoic acid

InChI

InChI=1S/C7H12O2/c1-5(7(8)9)4-6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

RYNNQBQENNRWDW-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CC1CC1)C(=O)O

Canonical SMILES

CC(CC1CC1)C(=O)O

Origin of Product

United States

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